4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate
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Overview
Description
4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate is an organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with an acetate group at the 7th position and a phenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate typically involves the reaction of anthranilic acid derivatives with acyl chlorides or anhydrides in the presence of a base. One common method includes the reaction of 2-phenyl-3,1-benzoxazin-4-one with acetic anhydride under reflux conditions to yield the desired acetate derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone core to dihydrobenzoxazinone.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinones, and substituted benzoxazinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as proteases, by binding to their active sites. This inhibition can lead to the suppression of certain biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar core structure but differ in the position and type of substituents.
Benzoxazinones: Other benzoxazinone derivatives with different substituents at various positions.
Uniqueness
4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group at the 7th position and the phenyl group at the 2nd position differentiates it from other benzoxazinone derivatives .
Properties
IUPAC Name |
(4-oxo-2-phenyl-3,1-benzoxazin-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-7-8-13-14(9-12)17-15(21-16(13)19)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVYSBITQDECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201841 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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